4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile
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Overview
Description
4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile is a Schiff base compound characterized by the presence of a -C=N- group formed by the condensation of an amine and a carbonyl group. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts.
Scientific Research Applications
4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it adsorbs onto metal surfaces and forms a protective layer. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile include other Schiff bases derived from different aldehydes and amines. For example:
- 4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile
- 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzonitrile These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 4-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzonitrile lies in its specific dihydroxyphenyl group, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C14H10N2O2 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-4-6-12(7-5-10)16-9-11-2-1-3-13(17)14(11)18/h1-7,9,17-18H |
InChI Key |
WBKRRJCLHBGPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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